molecular formula C18H21NO4S B404972 Ethyl 2-[(mesitylsulfonyl)amino]benzoate

Ethyl 2-[(mesitylsulfonyl)amino]benzoate

Cat. No.: B404972
M. Wt: 347.4g/mol
InChI Key: RCBIDLXBWWCZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(mesitylsulfonyl)amino]benzoate is a benzoate ester derivative characterized by a mesitylsulfonylamino (-NHSO₂-mesityl) substituent at the 2-position of the benzoate ring.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4g/mol

IUPAC Name

ethyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C18H21NO4S/c1-5-23-18(20)15-8-6-7-9-16(15)19-24(21,22)17-13(3)10-12(2)11-14(17)4/h6-11,19H,5H2,1-4H3

InChI Key

RCBIDLXBWWCZCG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-({2-[Phenyl(pyridin-2-yl)Methylidene]Hydrazinecarbothioyl}Amino)Benzoate (Compound 3)

  • Structure : Features a hydrazinecarbothioyl (-NH-CS-NH-) linker and a phenylpyridinyl substituent instead of mesitylsulfonyl.
  • Synthesis : Prepared via a two-step process involving thiophosgene and a hydrazine derivative .
  • Key Differences: The hydrazinecarbothioyl group introduces hydrogen-bonding capacity (1 H-bond donor vs. mesitylsulfonyl’s 1) but lacks the steric bulk of the mesityl group. This results in lower logP (predicted ~5.99 for mesitylsulfonyl vs. ~6.0 for carbamothioyl derivatives) and distinct reactivity profiles .

Ethyl 2-(Aminosulfonyl)Benzoate

  • Structure : Contains a simpler sulfonamide (-SO₂NH₂) group at the 2-position.
  • Properties: Lower molecular weight (C₉H₁₁NO₄S, MW 229.25) compared to mesitylsulfonyl derivatives (estimated MW ~350–400). The absence of the mesityl group reduces lipophilicity (logP ~2–3 vs. ~5.99 for mesitylsulfonyl), enhancing aqueous solubility .

Functional Analogues

Ethyl 4-(Dimethylamino)Benzoate

  • Structure: Substituted with an electron-donating dimethylamino (-N(CH₃)₂) group.
  • Reactivity : Demonstrates higher polymerization reactivity (e.g., in resin cements) compared to methacrylate-based co-initiators, attributed to enhanced electron donation .
  • Contrast : The mesitylsulfonyl group’s electron-withdrawing nature would reduce reactivity in similar contexts, favoring stability over initiation efficiency .

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structure : Contains acetamido (-NHCOCH₃) and hydroxy (-OH) groups.
  • Properties: The hydroxy group increases polarity (higher hydrogen-bond donors: 2 vs. 1 for mesitylsulfonyl), reducing logP (~1–2) and improving solubility in polar solvents .

Data Tables

Table 1: Molecular and Physicochemical Comparison

Compound Molecular Formula Molecular Weight logP Key Substituent Applications
This compound* C₁₈H₂₁NO₄S (estimated) ~350–400 ~5.99 Mesitylsulfonylamino Pharmaceuticals, materials
Ethyl 2-(aminosulfonyl)benzoate C₉H₁₁NO₄S 229.25 ~2.5 Sulfonamide Herbicide intermediates
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 ~1.8 Dimethylamino Polymerization initiators
Compound 3 C₂₅H₂₆N₂O₂S 418.56 ~5.99 Hydrazinecarbothioyl Not specified

*Estimated based on analogous structures .

Table 2: Reactivity and Performance in Resin Systems

Compound Degree of Conversion (Resin) Physical Properties (MPa) Influence of DPI*
Ethyl 4-(dimethylamino)benzoate High (85–90%) 120–150 (Flexural Strength) Minimal
2-(Dimethylamino)ethyl methacrylate Moderate (70–75%) 80–100 Significant improvement
This compound (inferred) Likely low (electron-withdrawing) Moderate (predicted) Negligible (stable)

*Diphenyliodonium hexafluorophosphate (DPI) enhances reactivity in electron-deficient systems.

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